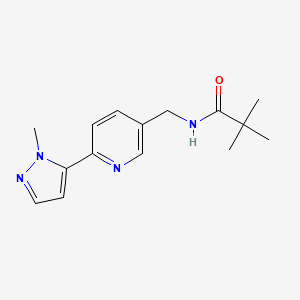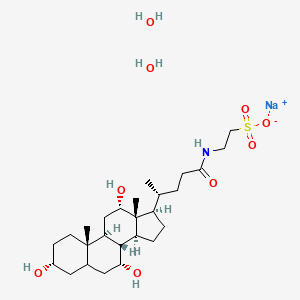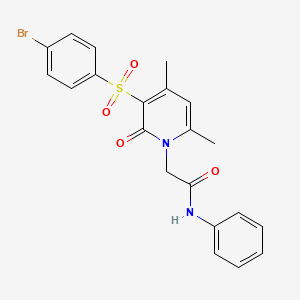![molecular formula C19H21NO3S2 B2614803 ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403843-77-6](/img/structure/B2614803.png)
ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene derivatives, such as the one you mentioned, are a class of organic compounds that contain a thiophene ring, a five-membered aromatic ring with one sulfur atom . These compounds have been the subject of extensive research due to their wide range of biological activities and their use in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, which involves the condensation of a carbonyl compound, a cyano compound, and elemental sulfur . The exact synthesis process for your specific compound would depend on the starting materials and the desired substitutions on the thiophene ring .Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by a five-membered ring containing four carbon atoms and one sulfur atom. The exact structure of your specific compound would depend on the substitutions at various positions on the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The exact reactions that your specific compound can undergo would depend on the substitutions on the thiophene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on the specific compound. These properties can include melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Novel Dyes and Fluorescence
- Synthesis of Novel Dyes : Ethyl-substituted thiophene derivatives have been utilized in the synthesis of novel styryl dyes, demonstrating fluorescence in solution and effective dyeing properties on polyester, highlighting potential applications in materials science and textile engineering (Rangnekar & Sabnis, 2007).
Anticancer Activities
- Anticancer Activity : Certain thiophene-incorporated compounds have shown potent anticancer activity against colon HCT-116 human cancer cell line, suggesting their potential use in developing anticancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial and Antioxidant Properties
- Antibacterial and Antifungal Activities : Ethyl-substituted thiophene derivatives have demonstrated promising antibacterial and antifungal properties, indicating their potential in the development of new antimicrobial agents (Mabkhot et al., 2015).
- Antioxidant Studies : These compounds have also shown significant antioxidant activities, which could be beneficial in pharmaceutical applications to combat oxidative stress-related diseases (Raghavendra et al., 2016).
Electrochromic and Conductive Polymers
- Electrochromic Properties : The synthesis of copolymers from ethyl thiophene carboxylate derivatives has revealed interesting electrochromic properties, suggesting uses in smart windows and displays (Bulut et al., 2004).
Luminescent Materials
- Luminescent Oligothiophenes : Through consecutive synthesis processes involving thiophene derivatives, highly luminescent symmetrical terthiophenes have been created, which could have applications in optoelectronic devices (Teiber & Müller, 2012).
Antitumor Evaluations
- Antitumor Derivatives : Reactions of thiophene-related compounds have led to the synthesis of various heterocyclic derivatives with high antiproliferative activity against different human cancer cell lines, pointing towards their potential in cancer treatment (Shams et al., 2010).
Mechanism of Action
This compound is a specific thiophene derivative. Thiophene derivatives are known to have a variety of properties and applications, and they are used in industrial chemistry and material science . They also play a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-3-23-19(22)17-14-5-4-6-15(14)25-18(17)20-16(21)11-24-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEZSKGABXHYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2614723.png)



![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614730.png)

![ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2614732.png)


![4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614740.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2614743.png)
